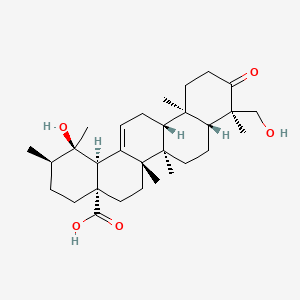
Rotundanonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rotundanonic acid is a natural compound isolated from the herbs of Ilex Rotunda . It has a molecular formula of C30H46O5 and a molecular weight of 486.69 g/mol .
Molecular Structure Analysis
The molecular structure of Rotundanonic acid is complex, with a molecular formula of C30H46O5 . Further detailed analysis would require advanced techniques such as two-dimensional (2D) double-quantum magic-angle spinning (DQ MAS) homonuclear correlation spectroscopy .Physical And Chemical Properties Analysis
Rotundanonic acid is a powder . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the retrieved sources.Aplicaciones Científicas De Investigación
Nanoparticle Synthesis and Biological Activity : Rotundanonic acid, along with other compounds, has been used in the synthesis of nanoparticles. Studies have investigated the characterization of nanoparticles produced by chloroform fraction of Kaempferia rotunda rhizome loaded with alginic acid and chitosan. These nanoparticles showed antioxidant and cytotoxic activities against human breast cancer cell lines (Atun & Arianingrum, 2017).
Chemical Constituents and Bioactivity : Rotundanonic acid has been identified as one of the chemical constituents of Nauclea vanderguchtii, a plant species known for its diverse phytochemical composition. The isolation of these compounds, including rotundanonic acid, suggests potential medicinal applications (Nkouayeb et al., 2020).
Pharmacokinetic Properties and Interactions : A study on Ilicis Rotundae Cortex, which contains rotundic acid and pedunculoside as major constituents, examined their pharmacokinetic interactions and the effects of gut microbiota on their pharmacokinetics. This research provides a scientific basis for clinical applications of these bioactive constituents (Yang et al., 2019).
Antimutagenic Activity : Rotundanonic acid, found in Kaempferia rotunda, has been studied for its antimutagenic activity. This study highlights the potential of rotundanonic acid in preventing genetic mutations, further supporting its medicinal value (Atun et al., 2013).
Triterpenoids from Ilex Rotunda Fruits : Research has identified new triterpenes, including rotundic acid, from the fruits of Ilex rotunda. These findings contribute to understanding the phytochemical profile of this plant and its potential therapeutic applications (Nakatani et al., 1989).
Anti-inflammatory and Antinociceptive Effects : Boesenbergia rotunda, which contains rotundanonic acid, has been studied for its anti-inflammatory and antinociceptive effects. This research provides insights into the therapeutic potential of rotundanonic acid in treating inflammatory and pain-related conditions (Wang et al., 2022).
Safety and Hazards
As with any chemical compound, handling Rotundanonic acid requires appropriate safety measures. Although specific safety data for Rotundanonic acid is not available, general safety guidelines for handling acids should be followed. These include wearing appropriate personal protective equipment, avoiding dust formation, and not letting the product enter drains .
Mecanismo De Acción
Target of Action
Rotundanonic acid, a natural product from Ilex Rotunda , has potential implications in drug development, particularly for anti-cancer and anti-viral therapies. .
Mode of Action
It has been reported that rotundanonic acid induces dna damage and cell death in hepatocellular carcinoma through the akt/mtor and mapk pathways . This suggests that Rotundanonic acid interacts with these pathways, leading to changes in cell viability and proliferation.
Pharmacokinetics
A study has shown that the pathological status of non-alcoholic fatty liver disease (nafld) affects the metabolism of rotundanonic acid . More research is needed to outline the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.
Result of Action
Rotundanonic acid exhibits anti-cancer activity against hepatocellular carcinoma (HCC). It inhibits tumor growth, progression, and angiogenesis in HCC cells in vitro . Moreover, Rotundanonic acid also inhibits tumor growth in a HepG2 xenograft mouse model . These effects are likely due to the compound’s ability to induce cell cycle arrest, DNA damage, and apoptosis .
Propiedades
IUPAC Name |
(1R,2R,4aS,6aR,6aS,6bR,8aR,9R,12aR,14bS)-1-hydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-2H-picene-4a-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O5/c1-18-9-14-30(24(33)34)16-15-27(4)19(23(30)29(18,6)35)7-8-21-25(2)12-11-22(32)26(3,17-31)20(25)10-13-28(21,27)5/h7,18,20-21,23,31,35H,8-17H2,1-6H3,(H,33,34)/t18-,20-,21-,23-,25+,26+,27-,28-,29-,30+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICFMPCEXYENLE-IZQMNYJJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)CO)C)C)C2C1(C)O)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)[C@@]5(C)CO)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rotundanonic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

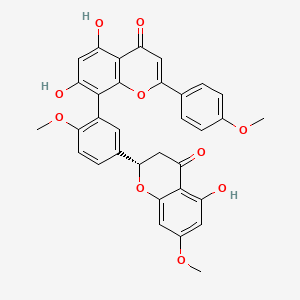
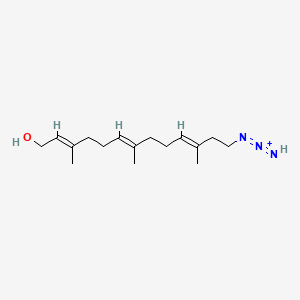
![N-cyclopropyl-8-[3-hydroxy-5-(2-methyloctan-2-yl)phenoxy]octanamide](/img/structure/B592808.png)

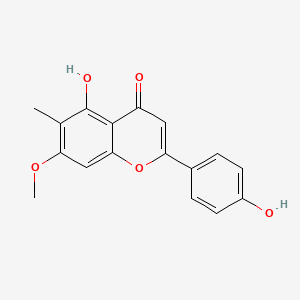
![4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-3-methoxy-2,3-dihydrofuro[3,2-g]chromen-5-one](/img/structure/B592813.png)
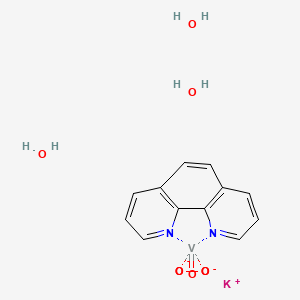
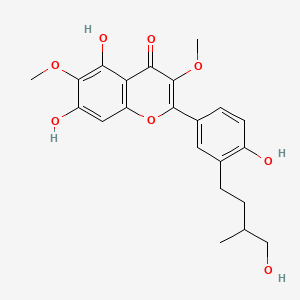
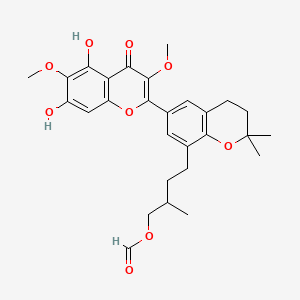
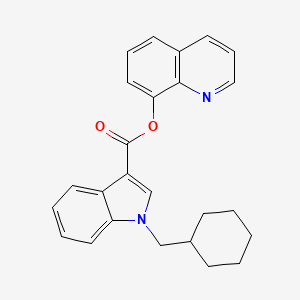
![4H-[1,3]thiazolo[5,4-f][1,3]benzothiazine](/img/structure/B592824.png)
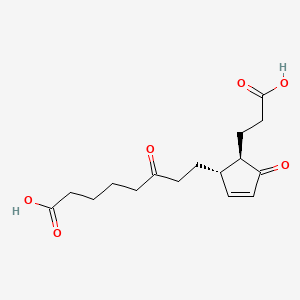
![ethyl 2-[(3-chlorophenyl)methyl]-5-hydroxy-1H-benzo[g]indole-3-carboxylate](/img/structure/B592826.png)
